molecular formula C25H27N3O B330264 N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B330264
M. Wt: 385.5 g/mol
InChI Key: QAHDLIDLQPUSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves the condensation of 4-methyl-1H-benzimidazole with an adamantane carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane structure enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxamide
  • N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxylate
  • N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxylamide

Uniqueness

N-[4-(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to the presence of both the benzimidazole and adamantane moieties, which confer distinct biological activities and enhanced pharmacokinetic properties. This combination makes it a promising candidate for various therapeutic applications .

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[4-(4-methyl-1H-benzimidazol-2-yl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H27N3O/c1-15-3-2-4-21-22(15)28-23(27-21)19-5-7-20(8-6-19)26-24(29)25-12-16-9-17(13-25)11-18(10-16)14-25/h2-8,16-18H,9-14H2,1H3,(H,26,29)(H,27,28)

InChI Key

QAHDLIDLQPUSEH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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